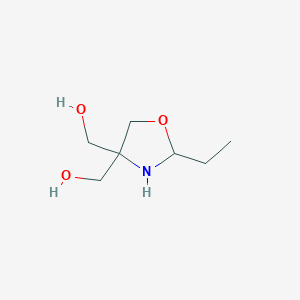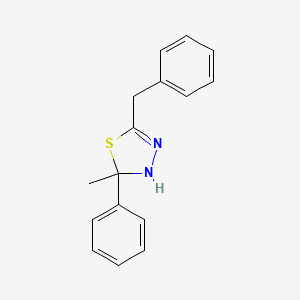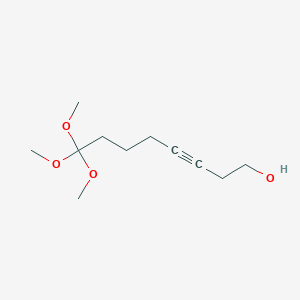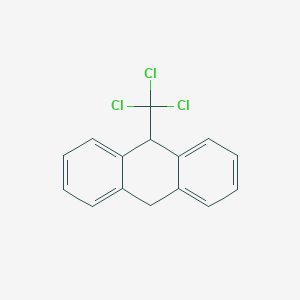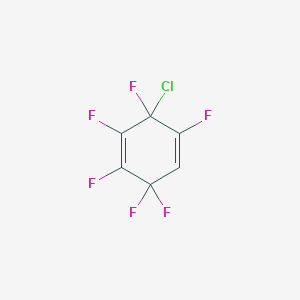
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene is a halogenated cycloalkene with a unique structure characterized by the presence of chlorine and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexa-1,4-diene. The process begins with the fluorination of cyclohexa-1,4-diene using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. This is followed by chlorination using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where cyclohexa-1,4-diene is subjected to sequential fluorination and chlorination in a reactor. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be utilized.
Major Products
Substitution: Products include various substituted cyclohexadienes.
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydrogenated cyclohexanes.
Applications De Recherche Scientifique
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1,2,3,4,5,5-hexafluorocyclohexa-1,4-diene
- 3-Bromo-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
- 3-Iodo-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
Uniqueness
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties
Propriétés
Numéro CAS |
90095-66-2 |
|---|---|
Formule moléculaire |
C6HClF6 |
Poids moléculaire |
222.51 g/mol |
Nom IUPAC |
3-chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6HClF6/c7-6(13)2(8)1-5(11,12)3(9)4(6)10/h1H |
Clé InChI |
PNSCBIYHUVEAHA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(C(=C(C1(F)F)F)F)(F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



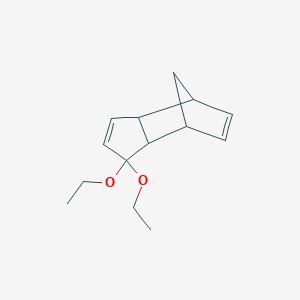
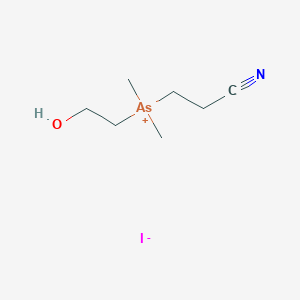
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
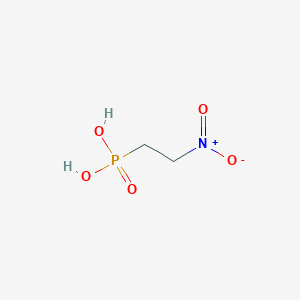
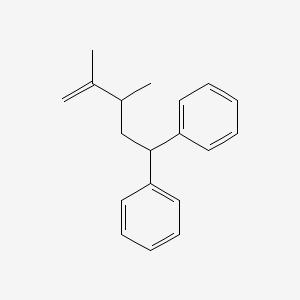
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
